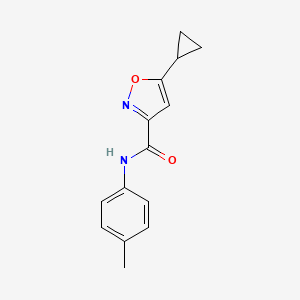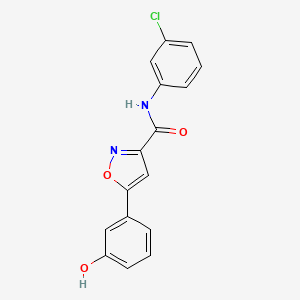
5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CX-5461 and is being studied for its ability to inhibit RNA polymerase I, which is an enzyme responsible for the transcription of ribosomal RNA. The inhibition of this enzyme has been found to have potential therapeutic applications in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide involves the inhibition of RNA polymerase I. This enzyme is responsible for the transcription of ribosomal RNA, which is necessary for the production of ribosomes. Inhibition of this enzyme leads to a decrease in ribosome production, which ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines. In vivo studies have shown that this compound is well-tolerated and has minimal side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against a variety of cancer cell lines, making it a valuable tool for cancer research. One limitation of using this compound is its cost. The synthesis of this compound is complex and expensive, making it difficult for some labs to obtain.
Direcciones Futuras
There are several future directions for the study of 5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide. One direction is the development of more efficient synthesis methods to reduce the cost of this compound. Another direction is the study of the mechanism of action of this compound in more detail. This could lead to the development of more potent inhibitors of RNA polymerase I. Finally, the potential therapeutic applications of this compound in the treatment of cancer should be further explored in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide involves several steps. The first step involves the reaction of 4-methylbenzaldehyde with cyclopropylamine to form 4-methyl-N-cyclopropylbenzene-1-carboxamide. This intermediate compound is then reacted with hydroxylamine hydrochloride to form this compound.
Aplicaciones Científicas De Investigación
5-cyclopropyl-N-(4-methylphenyl)isoxazole-3-carboxamide has been found to have potential applications in the field of cancer research. It has been shown to inhibit RNA polymerase I, which is an enzyme that is overexpressed in many types of cancer cells. Inhibition of this enzyme has been found to induce cell death in cancer cells, while having minimal effects on normal cells.
Propiedades
IUPAC Name |
5-cyclopropyl-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-2-6-11(7-3-9)15-14(17)12-8-13(18-16-12)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOXWUFLNSJBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518326.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)
![N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide](/img/structure/B7518353.png)

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)


![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)

![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)

![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)